molecular formula C7H11N3O B7866027 (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine

(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine

Cat. No.: B7866027
M. Wt: 153.18 g/mol
InChI Key: AXNWSEUPMZVCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine is a chemical compound with the molecular formula C8H11N3O It features a pyridazine ring substituted with a methoxy group at the 6-position and a methylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine is not well-documented. in general, compounds with similar structures can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methylamine groups may play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and interaction with biological targets. The presence of both methoxy and methylamine groups provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-8-5-6-3-4-7(11-2)10-9-6/h3-4,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNWSEUPMZVCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.